molecular formula C18H22N2O3S2 B4574240 N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide

N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide

Cat. No.: B4574240
M. Wt: 378.5 g/mol
InChI Key: DYRLAALNZFWKJR-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide is an organic compound with a complex structure that includes both sulfonamide and benzamide functional groups

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for antibacterial agents.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl iodide to form N-ethyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-(propan-2-ylsulfanyl)benzoic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ethylsulfamoyl)phenyl]-2-thiophenesulfonamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide is unique due to its combination of sulfonamide and benzamide functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-4-19-25(22,23)15-11-9-14(10-12-15)20-18(21)16-7-5-6-8-17(16)24-13(2)3/h5-13,19H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRLAALNZFWKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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